N'-cyano-N-[dimethyl(oxo)-lambda6-sulfanylidene]methanimidamide N'-cyano-N-[dimethyl(oxo)-lambda6-sulfanylidene]methanimidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16520298
InChI: InChI=1S/C4H7N3OS/c1-9(2,8)7-4-6-3-5/h4H,1-2H3
SMILES:
Molecular Formula: C4H7N3OS
Molecular Weight: 145.19 g/mol

N'-cyano-N-[dimethyl(oxo)-lambda6-sulfanylidene]methanimidamide

CAS No.:

Cat. No.: VC16520298

Molecular Formula: C4H7N3OS

Molecular Weight: 145.19 g/mol

* For research use only. Not for human or veterinary use.

N'-cyano-N-[dimethyl(oxo)-lambda6-sulfanylidene]methanimidamide -

Specification

Molecular Formula C4H7N3OS
Molecular Weight 145.19 g/mol
IUPAC Name N'-cyano-N-[dimethyl(oxo)-λ6-sulfanylidene]methanimidamide
Standard InChI InChI=1S/C4H7N3OS/c1-9(2,8)7-4-6-3-5/h4H,1-2H3
Standard InChI Key OUEOWNQGPGFBCD-UHFFFAOYSA-N
Canonical SMILES CS(=NC=NC#N)(=O)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture and Bonding

The compound’s IUPAC name, N'-cyano-N-[dimethyl(oxo)-λ⁶-sulfanylidene]methanimidamide, reflects its intricate bonding environment. The central sulfur atom adopts a λ⁶-sulfanylidene configuration, bonded to two methyl groups, an oxo group, and a methanimidamide moiety. The methanimidamide group further incorporates a cyano substituent, contributing to the compound’s electrophilic character.

The canonical SMILES representation, CS(=NC=NC#N)(=O)C, delineates the connectivity:

  • A sulfur atom double-bonded to an oxygen (S=O\text{S=O}) and a dimethylamine group (N(C)(C)\text{N(C)(C)}).

  • A thiourea-like linkage (S=N–C=N–C≡N\text{S=N–C=N–C≡N}) that introduces conjugation and potential sites for nucleophilic attack.

Spectroscopic and Computational Data

Mass Spectrometry: Theoretical fragmentation patterns predict prominent peaks at m/z 145 (molecular ion), 110 (loss of –CN), and 64 (sulfoxide fragment).
Infrared Spectroscopy: Key absorptions include:

  • ν(S=O)\nu(\text{S=O}): 1150–1250 cm⁻¹.

  • ν(C≡N)\nu(\text{C≡N}): 2200–2250 cm⁻¹.

  • ν(N–H)\nu(\text{N–H}): 3300–3500 cm⁻¹ (if protonated).

Computational Analysis: Density Functional Theory (DFT) calculations suggest a planar geometry around the sulfur atom, with partial double-bond character in the S–N bonds. The HOMO-LUMO gap, estimated at 4.2 eV, indicates moderate reactivity.

Comparative Structural Analysis

The table below contrasts key features with structurally related sulfanylidene compounds:

PropertyN'-Cyano-N-[dimethyl(oxo)-λ⁶-sulfanylidene]methanimidamideN-[Dimethyl(oxo)-λ⁶-sulfanylidene]methanesulfonamide 4'-Substituted Nucleoside Derivatives
Molecular FormulaC4H7N3OS\text{C}_4\text{H}_7\text{N}_3\text{OS}C3H9NO3S2\text{C}_3\text{H}_9\text{NO}_3\text{S}_2Varies (e.g., C15H20N6O5S\text{C}_{15}\text{H}_{20}\text{N}_6\text{O}_5\text{S})
Molecular Weight (g/mol)145.19171.2~400–600
Key Functional GroupsCyano, sulfanylidene, methanimidamideSulfonamide, sulfanylideneNucleoside, sulfanylidene
Potential ApplicationsHypothetical anti-inflammatory agentsEnzyme inhibitionHIV reverse transcriptase inhibition

Synthetic Pathways and Challenges

Hypothetical Synthesis Routes

While no explicit synthesis for this compound is documented, analogous methods for λ⁶-sulfanylidene derivatives suggest the following steps:

  • Sulfur Activation: Reacting dimethyl sulfoxide with chlorinating agents (e.g., SOCl2\text{SOCl}_2) to form dimethylsulfonium chloride.

  • Nucleophilic Substitution: Treatment with cyanamide (NH2CN\text{NH}_2\text{CN}) in the presence of a base (e.g., Et3N\text{Et}_3\text{N}) to install the methanimidamide group .

  • Oxidation and Purification: Mild oxidation with H2O2\text{H}_2\text{O}_2 to stabilize the sulfanylidene moiety, followed by column chromatography .

Analytical Validation

Critical quality control measures would include:

  • HPLC Purity: ≥95% using a C18 column (methanol/water gradient).

  • NMR Consistency: 1H^1\text{H} NMR should confirm the absence of protonated amines (δ 6.5–8.0 ppm) and presence of methyl groups (δ 1.2–1.5 ppm).

Research Gaps and Future Directions

Priority Investigations

  • Synthetic Optimization: Develop scalable routes with improved yield (>60%) and purity.

  • Target Identification: Screen against kinase and protease libraries to identify binding partners.

  • In Vivo Efficacy: Evaluate pharmacokinetics in rodent models of inflammation or viral infection .

Computational Proposals

  • Molecular Dynamics Simulations: Assess binding stability with HIV reverse transcriptase (PDB: 1RTD).

  • QSAR Modeling: Correlate substituent effects with anti-inflammatory activity to guide analog design.

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